![molecular formula C21H19N3O2S B5594417 2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5594417.png)
2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that incorporate the desired functional groups into the core structure. For instance, the synthesis of novel bis(pyrazole-benzofuran) hybrids, which may share a structural resemblance with the compound , involves the preparation of a key synthon followed by 1,3-dipolar cycloaddition reactions, and further functionalization through reactions with hydrazine hydrate and phenyl hydrazine (Mekky & Sanad, 2020).
Scientific Research Applications
Antimicrobial Applications
Several studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives, highlighting their potential in combating resistant bacterial strains. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds exhibited biofilm inhibition activities superior to the reference drug Ciprofloxacin and were effective MRSA and VRE inhibitors, indicating their potential in treating biofilm-associated infections and resistant bacterial strains (Mekky & Sanad, 2020).
Anticancer Applications
Benzothiazole and related derivatives have shown promising results in anticancer studies. A series of synthesized isoxazolines linked via piperazine to benzoisothiazoles were found to exhibit potent cytotoxic and antineoplastic activities, suggesting their utility as anticancer agents. These compounds demonstrated significant activity against mammalian cancer cells, indicating potential therapeutic applications in cancer treatment (Byrappa et al., 2017).
Anti-Inflammatory Applications
Research into the anti-inflammatory properties of benzothiazole derivatives has also yielded positive outcomes. A study on novel benzothiazole and benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol as anticancer agents found these compounds to be effective in various cancer cell lines. Some of these derivatives displayed cytotoxic activity, highlighting their potential in anti-inflammatory and cancer therapy applications (Murty et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-12-16-13-15(6-7-18(16)26-14)20(25)23-8-10-24(11-9-23)21-22-17-4-2-3-5-19(17)27-21/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLHPSMCNRVKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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